molecular formula C11H10O4 B3028691 4-Acetoxycinnamic acid CAS No. 27542-85-4

4-Acetoxycinnamic acid

Cat. No.: B3028691
CAS No.: 27542-85-4
M. Wt: 206.19 g/mol
InChI Key: BYHBHNKBISXCEP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4-Acetoxycinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzymatic decarboxylation and carboxylation. It interacts with enzymes such as ferulic acid decarboxylase (Fdc1), which catalyzes the decarboxylation of cinnamic acid derivatives . This interaction is crucial for the conversion of this compound into other biologically active compounds. Additionally, this compound is involved in reversible carboxylation reactions, contributing to carbon dioxide fixation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the decarboxylation activity of Fdc1, leading to increased production of cinnamic acid . This compound also affects the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism. Furthermore, this compound can impact cell signaling pathways by interacting with specific receptors and enzymes, altering cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of ferulic acid decarboxylase, facilitating the decarboxylation reaction . This binding interaction is essential for the conversion of this compound into other metabolites. Additionally, this compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions but may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including alterations in enzyme activity and gene expression . Threshold effects have been observed, where specific dosages result in significant changes in biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the decarboxylation and carboxylation processes catalyzed by ferulic acid decarboxylase . It interacts with enzymes such as FMN reductase, which plays a role in the synthesis of prFMN, a cofactor essential for the decarboxylation reaction . These interactions influence metabolic flux and metabolite levels, contributing to the overall metabolic activity of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can affect its biological activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . The localization of this compound within subcellular compartments can impact its activity and function, contributing to its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetoxycinnamic acid can be synthesized through the esterification of trans-4-coumaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-Acetoxycinnamic acid has several applications in scientific research:

Comparison with Similar Compounds

    Trans-4-coumaric acid: The parent compound from which 4-acetoxycinnamic acid is derived.

    Cinnamic acid: A structurally related compound with similar chemical properties.

    Phenylacetic acid: Another related compound with a phenyl group attached to an acetic acid moiety.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, trans-4-coumaric acid . This ester group allows for specific interactions with enzymes and other molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHBHNKBISXCEP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15486-19-8
Record name p-Acetoxycinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-acetoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Acetoxycinnamic acid
Reactant of Route 3
Reactant of Route 3
4-Acetoxycinnamic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Acetoxycinnamic acid
Reactant of Route 5
Reactant of Route 5
4-Acetoxycinnamic acid
Reactant of Route 6
Reactant of Route 6
4-Acetoxycinnamic acid
Customer
Q & A

Q1: What is interesting about the crystallization behavior of 4-acetoxycinnamic acid?

A1: While many oxygenated aromatic compounds tend to form crystal structures characterized by a 4 Å short axis (β-structure) due to C–H ⋯ O hydrogen bonding, this compound deviates from this trend. [] This is attributed to the limited number of oxygen atoms available for C–H ⋯ O bond formation in its structure. [] This highlights the crucial role of oxygen atom availability in influencing the crystal packing of such compounds.

Q2: Can this compound be used to create unique polymer structures?

A2: Yes, this compound serves as a precursor for poly(p-oxycinnamoyl) (POC). Research shows that controlling the polymerization conditions of this compound can yield various POC morphologies. For example, polymerization in liquid paraffin produces microspheres. [] Furthermore, manipulating temperature during polymerization, combined with the use of coalescence inhibitors, enables the fabrication of POC nanoparticles. [] This control over morphology is valuable for potential applications in materials science.

Q3: How does stirring affect the polymerization of this compound?

A3: Stirring plays a significant role in the morphology of POC derived from this compound. While polymerization without stirring leads to microsphere formation, the introduction of shearing forces during polymerization results in the formation of rod-like crystals. [] This morphological change is attributed to hydrodynamically induced crystallization caused by Taylor vortices generated at specific stirring speeds. [] This finding presents a novel method for fabricating fine fibers of aromatic polymers.

Q4: Can this compound be utilized in enzymatic reactions?

A4: Yes, this compound acts as a substrate for the enzyme ferulic acid decarboxylase (Fdc1). [] Fdc1 catalyzes the decarboxylation of this compound, and this reaction is reversible, enabling carbon dioxide fixation. [] This enzymatic approach offers a green route for producing valuable compounds and highlights the potential of this compound in biocatalysis.

Q5: What is the significance of prenylated flavin (prFMN) in reactions involving this compound?

A5: Prenylated flavin (prFMN) is a crucial cofactor for the enzymatic activity of Fdc1. [] The efficiency of this compound decarboxylation by Fdc1 is significantly enhanced by increasing the availability of prFMN. [] This highlights the importance of optimizing prFMN synthesis for maximizing the efficiency of enzymatic reactions involving this compound.

Q6: Has this compound been identified in natural sources?

A6: Yes, this compound has been identified in the aerial parts of Lagochilus ilicifolius Bge., a plant native to Mongolia. [] This finding suggests a potential source for natural extraction and highlights the presence of this compound in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.